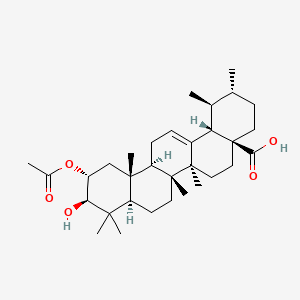

2-O-Acetylcorosolic acid

Description

Significance of Pentacyclic Triterpenoids in Phytochemistry and Pharmacology

Pentacyclic triterpenoids are a large and structurally diverse class of natural compounds derived from a 30-carbon precursor, squalene (B77637). ijnrd.orgnih.gov They are widely distributed in the plant kingdom, found in leaves, bark, and fruit peels, where they often play a role in defense against pathogens. ijnrd.orgekb.eg These compounds, including those with ursane, oleanane, and lupane (B1675458) skeletons, have long been recognized in traditional medicine for their therapeutic potential. ekb.egnih.gov

Modern scientific research has substantiated many of these traditional uses, revealing a broad spectrum of biological activities. ekb.eg Pentacyclic triterpenoids have demonstrated significant potential as anti-inflammatory, anticancer, antiviral, antioxidant, and immunomodulatory agents. ijnrd.orgresearchgate.net Their mechanisms of action are often multi-targeted, interfering with various cellular pathways involved in disease progression, such as those regulating cell proliferation, apoptosis, and angiogenesis. nih.gov The promising pharmacological profiles of compounds like betulinic acid, oleanolic acid, and ursolic acid have made them attractive candidates for drug discovery and development. ijnrd.org

Overview of Corosolic Acid and its Biological Derivatives

Corosolic acid, a ursane-type pentacyclic triterpenoid (B12794562), is a prominent example of this class of compounds. maxapress.commaxapress.com It is naturally found in a variety of plants, including banaba (Lagerstroemia speciosa), loquat, and guava. maxapress.commaxapress.com Corosolic acid has garnered significant attention for its diverse biological activities, most notably its anti-diabetic effects, which have led to its description as "plant insulin". researchgate.netcaldic.comchemicalbook.com It has been shown to enhance cellular glucose uptake and inhibit α-glucosidase, contributing to the regulation of blood sugar levels. researchgate.netcaldic.com

Beyond its hypoglycemic properties, research has highlighted the anti-cancer, anti-inflammatory, and antimicrobial potential of corosolic acid. maxapress.commaxapress.com However, its clinical utility can be limited by factors such as poor water solubility and low bioavailability. maxapress.commaxapress.com This has prompted research into its biological derivatives, both naturally occurring and synthetic, to improve its pharmacological properties. maxapress.comnih.gov Chemical modifications and microbial transformations have been explored to enhance its efficacy and overcome its limitations. maxapress.com

Specific Focus on 2-O-Acetylcorosolic Acid: Context and Research Rationale

Among the derivatives of corosolic acid, this compound is a subject of growing interest. This compound is an acetylated form of corosolic acid, and such modifications can significantly alter the biological activity of the parent molecule. The rationale for focusing on this compound stems from the understanding that acetylation can impact a compound's lipophilicity, membrane permeability, and interaction with biological targets.

Research into naturally occurring acetylated triterpenoids and the synthetic derivatization of parent compounds provides the context for investigating this compound. For instance, studies on other acetylated triterpenoids have shown enhanced cytotoxic activities against various cancer cell lines. This provides a strong impetus to explore whether this compound exhibits similar or unique pharmacological properties compared to its parent compound, corosolic acid.

Research Scope and Objectives for Elucidating this compound's Role

The primary objective of research on this compound is to isolate and elucidate its chemical structure from natural sources and to comprehensively characterize its biological activities. This involves a multi-faceted approach encompassing phytochemical isolation, spectroscopic analysis for structural confirmation, and a battery of in vitro and in vivo pharmacological assays.

A key research goal is to compare the bioactivity of this compound with that of corosolic acid to determine the influence of the acetyl group. This includes evaluating its potential as an anti-cancer agent by assessing its cytotoxicity against various cancer cell lines and investigating its underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. Furthermore, exploring its effects on other pharmacological targets, such as inflammatory pathways and metabolic enzymes, is crucial to fully understand its therapeutic potential. The ultimate aim is to determine if this compound represents a more potent or selective therapeutic lead than its well-studied precursor.

Detailed Research Findings

Recent studies have begun to shed light on the specific biological activities of this compound, particularly its potential as an anticancer agent.

One area of investigation has been its cytotoxic effects on various cancer cell lines. For example, research on compounds with similar structures, such as 2-O-caffeoyl alphitolic acid, has shown concentration-dependent anticancer activities. mdpi.com This compound was found to suppress anti-apoptotic genes and induce apoptotic genes in human colorectal cancer cells (HCT116). mdpi.com It also inhibited the migration and invasion of these cancer cells. mdpi.com Such findings for structurally related compounds provide a strong rationale for investigating the cytotoxic and apoptotic potential of this compound.

The isolation and structural elucidation of this compound and similar compounds from natural sources is a critical first step in this research. nih.govuoa.grekb.egmdpi.comnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the precise chemical structure, including the position of the acetyl group. ekb.egmdpi.com

The following table summarizes the key details of this compound:

| Property | Value | Source |

| Molecular Formula | C32H50O5 | naturalproducts.net |

| Super class | Lipids and lipid-like molecules | naturalproducts.net |

| Class | Prenol lipids | naturalproducts.net |

| Sub class | Triterpenoids | naturalproducts.net |

| Direct parent | Taraxastane, ursane, and bauerane triterpenoids | naturalproducts.net |

Further research is needed to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent. This includes comparative studies with corosolic acid to understand the structure-activity relationship and the specific contribution of the acetyl group to its biological effects.

Structure

3D Structure

Properties

Molecular Formula |

C32H50O5 |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(37-20(3)33)26(34)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)/t18-,19+,22-,23+,24-,25+,26+,29+,30-,31-,32+/m1/s1 |

InChI Key |

GJRGKZWNIQVOIY-FXZBVTQXSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)OC(=O)C)C)C)C2C1C)C)C(=O)O |

Origin of Product |

United States |

Discovery, Isolation, and Advanced Structural Elucidation of 2 O Acetylcorosolic Acid

Botanical Sources and Distribution of 2-O-Acetylcorosolic Acid

This compound is a derivative of the more commonly known corosolic acid. While corosolic acid is found in various plants, including the well-known Lagerstroemia speciosa (Banaba), the acetylated form has been specifically isolated and identified from other botanical sources.

One confirmed source of this compound is Weigela subsessilis, a flowering shrub belonging to the Caprifoliaceae family, which is native to Korea. bohrium.comnih.gov Phytochemical investigations of the leaves and stems of this plant have led to the isolation of this compound among other triterpenoids. bohrium.com Plants of the Potentilla genus are also rich sources of various triterpenes, and studies on Potentilla chinensis have led to the isolation of numerous related ursane-type compounds, indicating that this genus is a promising area for further investigation into the distribution of acetylated triterpenoids. nih.govresearchgate.netscholarsresearchlibrary.com

Advanced Chromatographic and Extraction Methodologies for Compound Isolation

The isolation of this compound from its botanical matrix is a multi-step process that relies on the principles of extraction and chromatography. The general methodology begins with the collection and drying of the plant material, such as the leaves and stems of Weigela subsessilis.

The dried and powdered plant material is typically subjected to solvent extraction, often using methanol, to create a crude extract. nih.gov This crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. This process separates compounds based on their polarity, for instance, by partitioning the extract between ethyl acetate and water.

The resulting fractions are then purified using a series of advanced chromatographic techniques. A common approach involves repeated column chromatography over silica gel, which separates compounds based on their differential adsorption to the stationary phase. researchgate.net Further purification is often achieved using size-exclusion chromatography, such as with a Sephadex LH-20 column, which separates molecules based on their size. researchgate.net High-performance liquid chromatography (HPLC) may be employed as a final step to yield the pure compound.

Spectroscopic and Spectrometric Techniques for Definitive Structural Elucidation

Once isolated, the definitive structure of this compound is determined using a combination of sophisticated spectroscopic and spectrometric methods. Each technique provides unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. Through a series of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, chemists can map the complete carbon skeleton and the placement of protons.

Mass spectrometry (MS) is essential for determining the molecular weight and formula of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently used for natural products like this compound. nih.gov

The parent compound, corosolic acid, has a molecular formula of C₃₀H₄₈O₄ (molecular weight: 472.7 g/mol ). nih.gov The addition of an acetyl group (C₂H₂O) at the C-2 position results in the molecular formula for this compound, C₃₂H₅₀O₅, with a calculated molecular weight of approximately 514.7 g/mol . HRESIMS provides a highly accurate mass measurement, allowing for the unambiguous determination of this molecular formula.

Furthermore, the fragmentation pattern observed in MS/MS experiments provides structural confirmation. Typical fragmentation would involve the neutral loss of the acetyl group (CH₃COOH, 60 Da) and the loss of the carboxylic acid group (COOH, 45 Da), further corroborating the proposed structure.

X-ray crystallography is the gold standard for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. This technique involves diffracting X-rays off a single, high-quality crystal of the substance. The resulting diffraction pattern allows for the calculation of the precise position of each atom in the molecule.

For many complex natural products, obtaining a crystal suitable for X-ray diffraction can be a significant challenge. To date, there is no evidence in the published scientific literature of a successful single-crystal X-ray crystallographic analysis for this compound. Therefore, its absolute configuration is typically inferred from its biosynthetic relationship to known precursors like ursolic acid and confirmed through NMR techniques such as ROESY.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. These include:

A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

A strong absorption band around 1735-1740 cm⁻¹ for the C=O stretching of the acetyl ester group.

A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid group.

Absorption bands around 2950-2850 cm⁻¹ due to C-H stretching of methyl and methylene groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The ursane skeleton of this compound contains an isolated double bond at the C12-C13 position, which is not part of a conjugated system. Therefore, it is not expected to show strong absorption in the UV-Vis region. It would likely exhibit only end absorption at lower wavelengths (around 200-220 nm).

Stereochemical Investigations and Isomeric Considerations of this compound

The stereochemistry of this compound is fundamentally linked to its parent compound, corosolic acid. Corosolic acid is a pentacyclic triterpenoid (B12794562) of the ursane type, characterized by a complex three-dimensional structure with multiple chiral centers. nih.gov The spatial arrangement of the atoms and functional groups in this compound is crucial for its biological activity and chemical properties.

Corosolic acid, and by extension this compound, possesses several stereogenic centers, leading to the possibility of numerous stereoisomers. nih.gov A key feature of the corosolic acid structure is the orientation of the hydroxyl groups on the A-ring. Specifically, the hydroxyl group at the C2 position is in a trans conformation relative to the hydroxyl group at the C3 position. nih.gov This specific stereochemical arrangement is a defining characteristic of the molecule. The acetylation of the hydroxyl group at the C2 position to form this compound does not alter the inherent stereochemistry of the chiral centers within the pentacyclic triterpene skeleton.

Isomeric considerations are important in the study of corosolic acid and its derivatives. One of the known isomers of corosolic acid is maslinic acid, which is also a pentacyclic triterpenoid. chemicalbook.com The primary structural difference between these two isomers lies in the carbon skeleton; corosolic acid has an ursane-type skeleton, while maslinic acid possesses an oleanane-type skeleton. In some contexts, maslinic acid is also referred to as hawthorn acid (2α-hydroxy oleanolic acid). chemicalbook.com The coexistence of such isomers in natural sources can present challenges for isolation and purification.

The absolute configuration of all chiral centers in naturally occurring corosolic acid has been established through extensive spectroscopic and chemical studies. However, the generation of all possible stereoisomers computationally highlights the vast stereochemical space that these complex natural products can occupy. nih.gov Understanding the precise three-dimensional structure is essential for elucidating its interaction with biological targets.

Below is a data table summarizing the key stereochemical features of corosolic acid, the parent compound of this compound.

| Feature | Description |

| Parent Compound | Corosolic Acid |

| Chemical Class | Pentacyclic Triterpenoid |

| Skeleton Type | Ursane |

| Number of Chiral Centers | Multiple |

| Key Stereochemistry | trans conformation of the C2-OH and C3-OH groups |

| Known Isomer | Maslinic Acid (Oleanane-type skeleton) |

Biosynthetic Pathways and Biotechnological Production Strategies for 2 O Acetylcorosolic Acid

Proposed Biosynthetic Route of Triterpenoids and Acetylation in Producing Organisms

The biosynthesis of triterpenoids, including the precursor to 2-O-Acetylcorosolic acid, is a complex process originating from primary metabolism. In plants, two main pathways supply the basic five-carbon (C5) building blocks: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. frontiersin.org Triterpenoids are primarily synthesized via the cytosolic MVA pathway. frontiersin.orgnih.gov

The proposed biosynthetic route proceeds as follows:

Formation of Squalene (B77637) : The pathway begins with the condensation of acetyl-CoA molecules to eventually form isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the universal C5 precursors. oup.com Two molecules of farnesyl diphosphate (FPP), a C15 compound, are condensed by the enzyme squalene synthase (SQS) to form the C30 linear precursor, squalene. oup.comfrontiersin.org

Cyclization to Triterpene Skeletons : Squalene is first oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). oup.com This intermediate is the critical branching point for the synthesis of various sterols and triterpenoids. nih.gov The cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), is a key diversification step. frontiersin.org For corosolic acid, the specific OSC α-amyrin synthase (αAS) cyclizes 2,3-oxidosqualene to produce the pentacyclic triterpenoid (B12794562) backbone, α-amyrin. nih.gov

Scaffold Decoration and Formation of Corosolic Acid : Following the creation of the basic skeleton, a series of post-cyclization modifications occur, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s). rsc.orgnih.gov The α-amyrin backbone undergoes a three-step oxidation at the C-28 position to yield ursolic acid. nih.gov Subsequently, another CYP450, specifically a C-2α hydroxylase, introduces a hydroxyl group at the 2α-position of ursolic acid to produce corosolic acid (2α-hydroxy-ursolic acid). nih.govnih.gov

Final Acetylation Step : The terminal step in the formation of this compound is the acetylation of the hydroxyl group at the C-2 position of corosolic acid. This reaction is catalyzed by an acyltransferase (AT), which transfers an acetyl group, typically from acetyl-CoA, to the corosolic acid molecule. oup.comnih.gov Acetylation is a common modification in plant secondary metabolism, often altering a compound's solubility or biological activity. mdpi.com

Enzymatic Components and Precursors Involved in this compound Biosynthesis

The synthesis of this compound relies on a specific set of precursor molecules and a cascade of enzymatic reactions.

Key Precursors:

Acetyl-CoA : This is the fundamental two-carbon building block for the MVA pathway. oup.commdpi.com Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key intermediate. mdpi.com Acetyl-CoA also serves as the acetyl group donor in the final acetylation step. libretexts.org

Malonyl-CoA : Formed from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACCase), malonyl-CoA is a crucial precursor for fatty acid biosynthesis but is not directly involved in the MVA pathway for triterpenoid synthesis, which uses acetyl-CoA directly. researchgate.netaocs.orgresearchgate.net

The table below details the key enzymatic components involved in the biosynthetic pathway.

| Enzyme Class | Specific Enzyme Example | Function in Pathway |

| Thiolase | Acetoacetyl-CoA thiolase (AACT) | Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. oup.com |

| Synthase | HMG-CoA synthase (HMGS) | Condenses acetoacetyl-CoA and acetyl-CoA to generate HMG-CoA. oup.com |

| Reductase | HMG-CoA reductase (HMGR) | A rate-limiting enzyme that reduces HMG-CoA to mevalonic acid. researchgate.netmdpi.com |

| Oxidosqualene Cyclase (OSC) | α-amyrin synthase (αAS) | Cyclizes 2,3-oxidosqualene to form the α-amyrin backbone. nih.gov |

| Cytochrome P450 (CYP450) | α-amyrin C-28 oxidase | Catalyzes the multi-step oxidation of α-amyrin at the C-28 position to form ursolic acid. nih.gov |

| Cytochrome P450 (CYP450) | AmCYP716C53 (from Avicennia marina) | Catalyzes the C-2α hydroxylation of ursolic acid to produce corosolic acid. nih.gov |

| Acyltransferase (AT) | Unspecified Acetyltransferase | Transfers an acetyl group to the 2-hydroxyl group of corosolic acid. oup.comnih.gov |

Genetic and Molecular Regulation of Biosynthetic Pathways

The biosynthesis of triterpenoids like corosolic acid is tightly regulated at the genetic and molecular levels, often as part of a plant's defense mechanism against environmental stresses. researchgate.net This regulation primarily occurs at the transcriptional level, where the expression of biosynthetic genes is controlled by various signaling molecules and transcription factors (TFs). scielo.br

Signaling Molecules (Elicitors) : Plant signaling molecules such as jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic (B10762653) acid (SA) can induce the production of triterpenoids. researchgate.netfrontiersin.org These compounds are part of signal transduction pathways that activate defense responses, which include the synthesis of secondary metabolites. researchgate.net For example, MeJA has been shown to significantly induce the expression of key genes in triterpenoid biosynthesis, such as HMGR, SQS, and lanosterol (B1674476) synthase (LS). frontiersin.org

Transcription Factors (TFs) : Several families of transcription factors are known to regulate triterpenoid biosynthetic genes by binding to specific cis-acting elements in their promoter regions. scielo.brfrontiersin.org Key TF families include:

bHLH (basic Helix-Loop-Helix) : These TFs are core components of the JA signaling pathway and can regulate the expression of multiple genes involved in terpenoid synthesis. frontiersin.org

MYB : MYB transcription factors have been shown to respond to elicitors like MeJA and SA and regulate genes in the triterpenoid pathway. scielo.br

WRKY : WRKY TFs are also involved in regulating terpenoid biosynthesis in response to various stimuli. scielo.br

The coordinated expression of these TFs can globally activate the entire biosynthetic pathway, leading to the accumulation of specific triterpenoids. frontiersin.org Furthermore, epigenetic mechanisms, such as DNA methylation and histone modification, can also play a role in regulating the expression of key biosynthetic genes like Nrf2, which is involved in cellular defense and can be influenced by compounds like corosolic acid. nih.gov

Strategies for Enhanced Production via Metabolic Engineering or Cell Culture Biotechnologies

The low abundance of this compound and its precursors in natural plant sources limits their large-scale application. rsc.org Biotechnological approaches, including metabolic engineering and plant cell culture, offer promising alternatives for enhanced production. nih.govnih.gov

Metabolic Engineering: This strategy involves modifying the metabolic pathways of an organism to overproduce a target compound.

Heterologous Expression in Microorganisms : Saccharomyces cerevisiae (yeast) is a widely used host for producing plant-derived triterpenoids. nih.gov This involves introducing the genes for the entire biosynthetic pathway—from an upstream precursor like FPP to the final product—into the yeast genome. researchgate.net Strategies to improve yield include overexpressing rate-limiting enzymes like a truncated HMG-CoA reductase (tHMGR) and optimizing the expression levels of the introduced synthases and CYP450s. nih.govresearchgate.net Microbial production offers advantages such as rapid growth, scalability, and independence from environmental factors. nih.gov

Engineering in Plants : Plants like Nicotiana benthamiana can be used as "biofactories" through transient expression systems (agroinfiltration). nih.gov Co-expressing multiple genes, including key pathway enzymes and their necessary redox partners (e.g., cytochrome P450 reductases), has successfully produced triterpenoids like ursolic and corosolic acids. nih.gov Engineering can also involve down-regulating competing pathways to divert more precursors toward the desired product. nih.gov

Cell Culture Biotechnologies: Plant cell, tissue, and organ cultures provide a controlled environment for producing secondary metabolites.

Cell Suspension and Hairy Root Cultures : Growing plant cells in liquid culture (suspension cultures) or as differentiated hairy roots can produce significant quantities of metabolites. frontiersin.orgbibliotekanauki.pl These systems eliminate variability associated with field-grown plants and allow for process optimization. bibliotekanauki.pl

Elicitation : The addition of elicitors (biotic or abiotic signals) to the culture medium is an effective strategy to stimulate secondary metabolite production. frontiersin.org As mentioned, MeJA and SA are common biotic elicitors. researchgate.net Abiotic elicitors, such as heavy metal salts (e.g., vanadate), have also been shown to increase triterpenoid production in cell cultures. frontiersin.org

Optimized Culture Conditions : Manipulating the culture environment, including the composition of the growth medium, pH, and temperature, is crucial for maximizing cell growth and product yield. assaygenie.comthermofisher.com Two-stage culture systems, where cells are first grown to a high density and then transferred to a production medium, can also enhance yields. mdpi.com

In Vitro Biological Activities and Molecular Mechanisms of 2 O Acetylcorosolic Acid

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

2-O-Acetylcorosolic acid, a derivative of corosolic acid, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines in laboratory settings. These effects are attributed to its ability to interfere with fundamental cellular processes that are often dysregulated in cancer, leading to the inhibition of cancer cell growth and induction of cell death.

A primary mechanism through which this compound exerts its anticancer effects is by inducing apoptosis, or programmed cell death, a crucial process for eliminating damaged or cancerous cells. archivesofmedicalscience.com Studies have shown that this compound can trigger apoptosis in multiple cancer cell lines. archivesofmedicalscience.com The process of apoptosis is complex and involves various molecular pathways. jbtr.or.kr The induction of apoptosis by related compounds is often mediated by the activation of caspases, a family of protease enzymes that are central to the execution of cell death. aging-us.com For instance, corosolic acid has been shown to induce apoptosis in breast cancer cells by activating caspase-8, -9, and -3. nih.gov

Furthermore, this compound can halt the progression of the cell cycle, a series of events that leads to cell division and duplication. By arresting the cell cycle at specific phases, such as the G2/M phase, the compound prevents cancer cells from dividing and proliferating. jbtr.or.krnih.gov This cell cycle arrest is often associated with the modulation of key regulatory proteins. nih.gov

The balance between pro-apoptotic and anti-apoptotic proteins is critical in determining a cell's fate. aging-us.com Compounds like this compound can shift this balance towards apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. archivesofmedicalscience.complos.org

Table 1: Effects of Related Compounds on Apoptosis and Cell Cycle in Cancer Cell Lines

| Compound | Cancer Cell Line | Effect | Key Molecular Targets |

|---|---|---|---|

| Corosolic Acid | MDA-MB-231 (Breast Cancer) | Induction of apoptosis | Activation of Caspase-8, -9, -3 nih.gov |

| Corosolic Acid | CT-26 (Colon Carcinoma) | Induction of apoptosis | Activation of Caspase-3 nih.gov |

| Berberine | Tca8113, CNE2, MCF-7, HeLa, SW480 | Induction of apoptosis and cell cycle arrest | Increased BAX, decreased BCL-2 archivesofmedicalscience.com |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. nih.gov this compound and related compounds have been shown to possess anti-angiogenic properties. For example, corosolic acid has been found to inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs), which are key events in angiogenesis. nih.gov This inhibition can disrupt the tumor's blood supply, thereby impeding its growth. nih.gov The anti-angiogenic effects of these compounds are often achieved by interfering with signaling pathways that regulate endothelial cell migration and proliferation. nih.govnih.gov

The anticancer activities of this compound are also linked to its ability to modulate key signaling pathways that are frequently dysregulated in cancer. These pathways, including NF-κB, MAPK, and Akt, play crucial roles in cell survival, proliferation, and inflammation. srpskiarhiv.rsresearchgate.net

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. srpskiarhiv.rs In many cancers, NF-κB is constitutively active, which helps cancer cells evade apoptosis and promotes their proliferation. srpskiarhiv.rs Compounds that inhibit the NF-κB pathway can therefore suppress tumor growth. srpskiarhiv.rsresearchgate.net

The MAPK (Mitogen-activated protein kinase) pathway is another crucial signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com Dysregulation of the MAPK pathway is a common feature of many cancers. nih.gov By modulating this pathway, compounds like this compound can influence the fate of cancer cells. researchgate.netnih.gov

The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, growth, and proliferation. nih.gov Hyperactivation of the Akt pathway is frequently observed in cancer and is associated with resistance to therapy. nih.gov Inhibition of this pathway can sensitize cancer cells to apoptotic stimuli and inhibit their growth. nih.govnih.gov

For example, corosolic acid has been shown to suppress the activation of STAT3, a downstream target of the JAK/STAT pathway, which is often interconnected with the aforementioned pathways. nih.govnih.gov

Anti-inflammatory Modulatory Effects

Chronic inflammation is a well-established driver of cancer development and progression. mdpi.com this compound and its parent compound, corosolic acid, exhibit significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

This compound can suppress the production of several pro-inflammatory mediators that contribute to the inflammatory tumor microenvironment. These mediators include:

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in systemic inflammation. mdpi.comnih.gov

Interleukin-6 (IL-6): A cytokine with diverse roles in inflammation and immunity. nih.govresearchgate.net

Prostaglandin E2 (PGE2): A lipid mediator that plays a significant role in inflammation and is produced by the action of cyclooxygenase-2 (COX-2). nih.govnih.govmdpi.com

Nitric Oxide (NO): A signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), can contribute to inflammation and tissue damage. frontiersin.org

By inhibiting the production of these mediators, this compound can help to dampen the inflammatory processes that support tumor growth. frontiersin.orgmdpi.com

Table 2: Inhibition of Inflammatory Mediators by Natural Compounds

| Compound | Mediator Inhibited | Cell Type/Model |

|---|---|---|

| Aucubin | TNF-α, IL-6 | RBL-2H3 mast cells researchgate.net |

| Vanillic Acid | TNF-α, IL-8 | Human neutrophils mdpi.com |

| Prostaglandin E2 (as a modulator) | TNF-α, IL-6 | Bone marrow-derived dendritic cells nih.gov |

The anti-inflammatory effects of this compound are mediated through the regulation of key signaling pathways that control the expression of inflammatory genes. frontiersin.orgresearchgate.net

As mentioned earlier, the NF-κB pathway is a master regulator of inflammation. nih.gov By inhibiting the activation of NF-κB, this compound can prevent the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. researchgate.netfrontiersin.org

The MAPK pathway , particularly the p38 MAPK branch, is also heavily involved in the inflammatory response. researchgate.netnih.govnih.gov Activation of p38 MAPK leads to the production of inflammatory cytokines. researchgate.net Inhibition of this pathway is a key mechanism by which anti-inflammatory compounds exert their effects. semanticscholar.org

By targeting these central inflammatory signaling cascades, this compound can effectively modulate the inflammatory response at a molecular level. frontiersin.orgnih.gov

Anti-diabetic and Glucose Homeostasis Regulation Studies

Corosolic acid, a natural triterpenoid (B12794562), has garnered attention for its potential in managing metabolic diseases due to its anti-diabetic properties. researchgate.netnih.gov It is often referred to as a plant-derived insulin (B600854) because of its significant hypoglycemic effects. nih.gov This compound and its derivatives play a role in regulating glucose homeostasis, which is crucial for individuals with diabetes or high blood glucose levels. nih.govnih.gov

Mechanisms of Insulin Sensitization and Glucose Uptake Enhancement

Corosolic acid enhances glucose uptake in cells and improves insulin sensitivity through various mechanisms. mdpi.comresearchgate.net One primary mechanism involves the potentiation of the insulin signaling pathway. It has been shown to increase the phosphorylation of the insulin receptor β subunit, a key step in activating the insulin signaling cascade. nih.govnih.gov This enhancement of insulin receptor phosphorylation leads to increased glucose uptake in cells like L6 myotubes. nih.govcaldic.com

The activation of the insulin pathway by corosolic acid is further supported by the fact that its effects on glucose uptake can be blocked by inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in the insulin signaling pathway. mdpi.comnih.gov This indicates that corosolic acid's action is mediated through this pathway. nih.gov

Furthermore, corosolic acid has been found to inhibit several protein tyrosine phosphatases (PTPs), such as PTP1B, T-cell-PTP, SHP1, and SHP2. nih.govmdpi.com These enzymes normally dephosphorylate and inactivate the insulin receptor. By inhibiting these PTPs, corosolic acid helps to maintain the insulin receptor in its active, phosphorylated state, thereby enhancing insulin sensitivity. researchgate.netnih.gov

Another significant mechanism is the translocation of glucose transporter 4 (GLUT4) to the cell membrane. nih.govsemanticscholar.org Corosolic acid facilitates this translocation, which is a crucial step for glucose to enter muscle and fat cells. semanticscholar.org This effect on GLUT4 translocation contributes to the reduction of blood glucose levels. nih.govsemanticscholar.org

Studies have also suggested that corosolic acid can increase the expression of insulin receptors, further contributing to improved insulin sensitivity. nih.gov By upregulating these receptors, cells become more responsive to insulin, leading to better glucose control. nih.gov

| Mechanism of Action | Effect | References |

| Insulin Receptor Phosphorylation | Enhances the phosphorylation of the insulin receptor β subunit, activating the insulin signaling pathway. | nih.govnih.gov |

| PI3K Pathway | Mediates its effects on glucose uptake through the phosphatidylinositol 3-kinase pathway. | mdpi.comnih.gov |

| Inhibition of PTPs | Inhibits protein tyrosine phosphatases (PTP1B, T-cell-PTP, SHP1, SHP2) to maintain insulin receptor activity. | nih.govmdpi.com |

| GLUT4 Translocation | Promotes the movement of glucose transporter 4 to the cell membrane, facilitating glucose entry into cells. | nih.govsemanticscholar.org |

| Insulin Receptor Expression | Increases the expression of insulin receptors, making cells more responsive to insulin. | nih.gov |

Anti-viral and Anti-microbial Activities

Research has indicated the potential of certain natural compounds in exhibiting anti-viral and anti-microbial properties. For instance, n-docosanol, a 22-carbon fatty alcohol, has demonstrated in vitro antiviral activity against several lipid-enveloped viruses, including herpes simplex viruses 1 and 2. nih.govnatural-necessity.com Its mechanism appears to interfere with the normal entry of the virus into target cells. nih.gov Similarly, natural phloroglucinols like dryocrassin ABBA and filixic acid ABA have shown inhibitory activity against the main protease of SARS-CoV-2. researchgate.net

Mechanisms of Action against Microbial Pathogens

The mechanisms through which natural compounds exert their anti-microbial effects are varied and complex. For some compounds, the action involves disrupting the integrity of the bacterial cell membrane. nih.gov This can lead to increased susceptibility of the bacteria to antibiotics. nih.gov For example, ursolic acid has been shown to initially impact the bacterial membrane, which may explain its synergistic effect with certain antibiotics against strains like Staphylococcus aureus. nih.gov

Another mechanism involves the inhibition of key bacterial enzymes or metabolic pathways. nih.gov Some triterpenoids have been found to block cell division by inhibiting DNA and macromolecular synthesis in bacteria such as Bacillus subtilis. nih.gov

Furthermore, some compounds can potentiate the activity of conventional antibiotics. For instance, asiatic acid and corosolic acid have been shown to increase the susceptibility of Pseudomonas aeruginosa biofilms to tobramycin. nih.gov While these compounds did not reduce the viable cell density on their own, they enhanced the efficacy of the antibiotic treatment. nih.gov Corosolic acid has also demonstrated the ability to enhance the antibacterial activity of cefotaxime against Staphylococcus aureus, including methicillin-resistant strains. nih.gov

The response of microbes to stress, such as acidic environments, also provides insight into potential antimicrobial targets. Microorganisms have developed mechanisms to maintain their internal pH homeostasis, such as proton pumps and the enzymatic production of alkaline substances to neutralize excess acid. nih.gov Targeting these survival mechanisms could be a viable strategy for antimicrobial action.

| Compound/Agent | Microbial Target | Mechanism of Action | References |

| Ursolic Acid | Staphylococcus aureus | Disrupts bacterial membrane integrity; Inhibits protein synthesis and metabolic pathways. | nih.gov |

| Asiatic Acid & Corosolic Acid | Pseudomonas aeruginosa | Enhances susceptibility of biofilms to tobramycin. | nih.gov |

| Corosolic Acid | Staphylococcus aureus | Enhances the antibacterial activity of cefotaxime. | nih.gov |

| n-Docosanol | Herpes Simplex Virus | Interferes with viral entry into target cells. | nih.govnatural-necessity.com |

| Dryocrassin ABBA & Filixic Acid ABA | SARS-CoV-2 | Inhibits the main protease of the virus. | researchgate.net |

Other Emerging Biological Activities

Neuroprotective Effects and Mechanisms

Recent studies have highlighted the neuroprotective potential of corosolic acid. It has been investigated for its benefits in treating brain injury resulting from ischemia/reperfusion. nih.gov In experimental models, corosolic acid treatment has been shown to significantly reduce brain water content, brain infarction volume, and neurological deficits. nih.govresearchgate.net

The primary mechanism behind these neuroprotective effects appears to be the suppression of inflammatory responses. nih.gov Corosolic acid has been observed to reduce the levels of pro-inflammatory and anti-inflammatory mediators, as well as markers of oxidative stress in brain tissue and serum. nih.govresearchgate.net Specifically, it can decrease the expression of inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β, and tumor necrosis factor-α (TNF-α). nih.gov By mitigating neuroinflammation, corosolic acid demonstrates significant anti-inflammatory and neuroprotective properties. nih.gov

The neuroprotective mechanisms of action are multifaceted and involve various biological pathways that aim to minimize neuronal damage and promote recovery. nih.gov These can include the activation of hypoxia signaling pathways and the induction of antioxidant stress responses. nih.gov For instance, the transcription factor Nrf2, a key regulator of redox homeostasis, plays a critical role in protecting the brain from oxidative damage, and its upregulation is a potential mechanism for neuroprotection. nih.gov

Antioxidant Potential and Reactive Oxygen Species Scavenging

Corosolic acid possesses antioxidant properties which contribute to its protective effects against metabolic disorders. mdpi.com It has been shown to reduce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.comnih.gov

The antioxidant activity of compounds like corosolic acid involves the scavenging of free radicals. researchgate.net ROS, such as the hydroxyl radical and the superoxide radical anion, are highly reactive molecules that can cause damage to cells by reacting with essential biomolecules like DNA, proteins, and lipids. nih.govmdpi.com Antioxidants can neutralize these harmful molecules, preventing cellular damage. mdpi.com

The antioxidant mechanism can also involve the modulation of cellular antioxidant enzyme systems. frontiersin.org For example, some polyphenolic compounds have been shown to increase the activities of enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase, which play a crucial role in detoxifying ROS. frontiersin.orgnih.gov

The ability of a compound to act as an antioxidant is often linked to its chemical structure. frontiersin.org For instance, the presence of hydroxyl groups on a phenyl ring is often important for the ability to inhibit the formation of harmful protein aggregates and to scavenge free radicals. frontiersin.org

| Biological Activity | Mechanism of Action | Key Findings | References |

| Neuroprotection | Suppression of inflammatory responses. | Reduced brain edema, infarct volume, and neurological deficits. Decreased levels of pro-inflammatory cytokines and oxidative stress markers. | nih.govresearchgate.net |

| Antioxidant | Scavenging of reactive oxygen species (ROS). | Reduces oxidative stress and protects against cellular damage caused by free radicals. | mdpi.comresearchgate.netmdpi.com |

| Antioxidant | Modulation of antioxidant enzymes. | Can increase the activity of enzymes like SOD, catalase, and glutathione peroxidase. | frontiersin.orgnih.gov |

Pre Clinical Pharmacological Investigations of 2 O Acetylcorosolic Acid

In Vivo Efficacy in Established Animal Disease Models (e.g., Cancer Xenografts, Inflammatory Models, Diabetic Animal Models)

A comprehensive search of published preclinical studies did not yield specific data regarding the in vivo efficacy of 2-O-Acetylcorosolic acid in established animal models for cancer, inflammation, or diabetes. While research exists for the related compound, corosolic acid, in these areas, specific efficacy studies for its acetylated form, this compound, were not found in the available scientific literature.

There is no available data from preclinical animal studies that characterizes the dose-response relationship or assesses the efficacy of this compound. Consequently, information regarding effective dose ranges or the magnitude of therapeutic effects in animal systems for this specific compound could not be identified.

No preclinical studies specifying the route of administration for this compound were identified. Therefore, there is no available information on whether oral, intravenous, intraperitoneal, or other routes of administration have been evaluated for this compound in animal models.

Pharmacokinetic Profiling in Pre-clinical Animal Models

Detailed pharmacokinetic studies for this compound in preclinical animal models are not available in the current body of scientific literature.

Specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal model could not be located. Research on how the compound is taken up, where it distributes in the body, how it is metabolized, and the pathways through which it is eliminated has not been published.

No data on the bioavailability of this compound in animal systems is present in the available literature. The fraction of an administered dose of the compound that reaches systemic circulation remains uncharacterized.

Structure Activity Relationship Sar Studies and Synthetic Modifications of 2 O Acetylcorosolic Acid

Identification of Key Structural Features for 2-O-Acetylcorosolic Acid's Bioactivity

The bioactivity of this compound and its derivatives is intrinsically linked to its core pentacyclic ursane-type scaffold. SAR studies indicate that specific regions of the molecule are critical for its biological effects. The configuration of the A-ring, particularly the stereochemistry of substituents at the C-2 and C-3 positions, plays a significant role. For instance, studies on related triterpenoic acid amides have shown that a (2β, 3β) configuration with two acetyl groups in ring A can lead to high cytotoxicity against human tumor cell lines. nih.gov

Rational Design and Chemical Synthesis of this compound Derivatives

The rational design of this compound derivatives aims to enhance therapeutic efficacy, improve bioavailability, and reduce toxicity. nih.gov A common synthetic strategy begins with the acetylation of corosolic acid, which can be sourced by extraction from plants like Lagerstroemia speciosa or through partial synthesis from the more abundant ursolic acid. researchgate.netresearchgate.net This initial acetylation yields this compound, which often serves as a key intermediate.

Further synthesis frequently involves the activation of the C-28 carboxylic acid, enabling its coupling with various amines or alcohols. researchgate.netuni-halle.de For example, highly cytotoxic derivatives have been synthesized by attaching amide linkers, such as piperazine (B1678402) or homopiperazine, to the C-28 position of acetylated corosolic acid. researchgate.net These linkers can then be further functionalized, for instance, by conjugation with fluorescent dyes like rhodamine B, creating "mitocans" that target mitochondria. researchgate.netuni-halle.de The synthesis process allows for the systematic introduction of different functional groups, enabling a thorough exploration of how structural changes affect biological activity. beilstein-journals.orgrsc.orgmdpi.comrsc.org

Elucidation of SAR through Systematic Structural Modifications and In Vitro Assays

The relationship between the structure of this compound derivatives and their biological activity has been systematically investigated using various in vitro assays. These studies involve creating a series of related compounds and evaluating their effects on specific biological targets, such as enzymes or cancer cell lines.

One area of investigation has been the inhibition of glycogen (B147801) phosphorylase (GP), an enzyme involved in glucose metabolism. Corosolic acid itself is a moderate inhibitor of rabbit muscle glycogen phosphorylase a (GPa) with an IC₅₀ value of 20 µM. nih.gov Systematic modifications have shown that derivatization can significantly enhance this inhibitory activity. For example, certain derivatives have demonstrated much greater potency. nih.govmdpi.com

| Compound | Modification | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Corosolic Acid (Parent) | - | 20 | nih.gov |

| Derivative 8 | Specific modification (undisclosed) | 7.31 | nih.gov |

| Derivative 12d | Specific modification (undisclosed) | 3.26 | nih.gov |

| Derivative 12e | Specific modification (undisclosed) | 5.1 | nih.gov |

Similarly, the cytotoxic effects of these derivatives against various human cancer cell lines have been extensively studied. The sulforhodamine B (SRB) assay is commonly used to determine the 50% effective concentration (EC₅₀), a measure of the compound's potency in inhibiting cell growth. Research has revealed that while parent triterpenoic acids often have low cytotoxicity, modifications can lead to a tremendous improvement. researchgate.net For example, converting the C-28 carboxylic acid to a piperazinyl or homopiperazinyl amide, especially when combined with a rhodamine conjugate, can increase cytotoxicity by several orders of magnitude. researchgate.net

| Compound | Modification | Cell Line | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Homopiperazinyl spacered rhodamine B conjugate of acetylated corosolic acid (Compound 11) | Homopiperazinyl-rhodamine B at C-28 | A2780 (ovarian cancer) | 0.002 | researchgate.net |

| Homopiperazinyl spacered rhodamine B conjugate of acetylated corosolic acid (Compound 11) | Homopiperazinyl-rhodamine B at C-28 | NIH 3T3 (non-malignant fibroblasts) | 0.122 | researchgate.net |

These systematic studies, which correlate specific structural changes with in vitro activity, are fundamental to understanding the SAR and guiding the design of more effective and selective therapeutic agents. nih.govspandidos-publications.com

Impact of Acetylation and Other Functional Group Alterations on Biological Potency

The acetylation of hydroxyl groups on the corosolic acid scaffold is a key modification that influences its biological potency. While the cytotoxicity of the parent corosolic acid is often low, acetylation can lead to a slight increase in this activity. researchgate.net More significantly, acetylation of the hydroxyl groups in ring A, such as in 2,3-di-O-acetyl-triterpenoic acid amides, has been shown to be a prerequisite for high cytotoxicity in certain derivative series. nih.gov

Beyond simple acetylation, the introduction of other functional groups, particularly at the C-28 carboxyl position, has a profound impact. The conversion of the carboxylic acid into amides, especially those with piperazinyl or homopiperazinyl linkers, dramatically increases cytotoxic potency. researchgate.net This effect is further amplified by the addition of bulky, cationic groups like rhodamine B or rhodamine 101, resulting in derivatives with nanomolar cytotoxicity against some cancer cell lines. researchgate.net For example, a homopiperazinyl-spacered rhodamine B conjugate of acetylated corosolic acid was found to have an EC₅₀ of just 2 nM against A2780 ovarian cancer cells, demonstrating a massive increase in potency. researchgate.net

In contrast, for glycogen phosphorylase inhibition, the addition of a hydrophilic sugar moiety at C-28 generally leads to a significant decrease in potency, highlighting that the optimal modifications are highly dependent on the specific biological target. researchgate.net These findings underscore that while acetylation can be an important step, it is often the combination of modifications across the molecule—particularly at the C-2 and C-28 positions—that dictates the ultimate biological potency and selectivity of the resulting derivative. researchgate.netnih.gov

Advanced Analytical Methodologies for 2 O Acetylcorosolic Acid Research

High-Performance Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC-UV, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment and quantification of 2-O-Acetylcorosolic acid and related triterpenoids. nih.govnih.gov When coupled with a Diode Array Detector (DAD) or a UV-Vis detector, HPLC allows for the separation and quantification of analytes based on their light absorption characteristics. torontech.com For triterpenes like this compound, which often lack strong chromophores, detection is typically performed at low wavelengths, such as 210 nm. nih.govub.edu

The separation is commonly achieved using reversed-phase columns, such as C18 or the more selective C30 columns, which provide excellent resolution for structurally similar triterpenoids. nih.govthermofisher.com The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous phase. nih.gov Purity is assessed by analyzing the chromatogram for extraneous peaks; the purity of the main compound can be estimated using the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. torontech.com

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem MS (LC-MS/MS), is the method of choice. resolvemass.cajfda-online.com LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. resolvemass.ca Electrospray ionization (ESI) is a widely used ionization technique for this class of compounds. unitn.it This method provides structural information and allows for highly selective quantification using techniques like Multiple Reaction Monitoring (MRM), making it invaluable for both purity assessment and precise quantification, even in complex mixtures. nih.gov

Validation of these chromatographic methods involves establishing several key parameters to ensure reliability. nih.gov

Key HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.999 nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise (S/N) ratio ≥ 3 nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise (S/N) ratio ≥ 10 nih.gov |

| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2-5% nih.govnih.gov |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery experiments. | Recovery typically between 95% and 105% nih.gov |

| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. nih.gov |

Development and Validation of Bioanalytical Methods for Detection in Complex Biological Matrices (Pre-clinical)

The detection and quantification of this compound in complex biological matrices such as plasma, serum, or urine are essential for pre-clinical pharmacokinetic studies. nih.govau.dk Bioanalytical methods must be developed and rigorously validated to ensure that the data generated are reliable and reproducible. ijprajournal.comeuropa.eu Due to the complexity of the matrix and the typically low concentrations of the analyte, LC-MS/MS is the standard technique for these applications because of its high sensitivity and selectivity. resolvemass.canih.gov

The development of a bioanalytical method involves several critical stages:

Sample Preparation: This is a crucial step to remove interfering endogenous components (e.g., proteins, lipids) from the biological matrix and to concentrate the analyte. ijprajournal.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Chromatographic Separation: An optimized HPLC or UHPLC method is used to separate the analyte from any remaining matrix components and metabolites to prevent ion suppression or enhancement in the mass spectrometer. chromatographyonline.com

Detection: Tandem mass spectrometry (MS/MS) is used for its ability to selectively detect and quantify the analyte with high sensitivity, even at trace levels. nih.gov

Once developed, the method must undergo a full validation process according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) or the European Medicines Agency (EMA). au.dkeuropa.eu This validation demonstrates that the method is suitable for its intended purpose. nih.gov

Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |

|---|---|---|

| Selectivity | Ensures that the method can differentiate and quantify the analyte from endogenous matrix components and other interferences. | Response of interfering peaks should be <20% of the LLOQ response. bebac.at |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal; Precision ≤20% CV. nih.gov |

| Calibration Curve | Demonstrates the relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards; correlation coefficient (r) of ≥0.99 is typical. |

| Accuracy & Precision | Determined by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in several runs. | Accuracy within ±15% of nominal (except LLOQ); Precision ≤15% CV (except LLOQ). bebac.at |

| Matrix Effect | Assesses the impact of co-eluting matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤15%. bebac.at |

| Recovery | The efficiency of the extraction process, comparing analyte response in a pre-extracted sample to a post-extracted sample. | Should be consistent and reproducible, though 100% recovery is not required. bebac.at |

| Stability | Evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration at each level should be within ±15% of the nominal concentration. |

Translational Research Prospects and Future Directions for 2 O Acetylcorosolic Acid

Leveraging Pre-clinical Findings for Therapeutic Development

While direct preclinical studies on 2-O-Acetylcorosolic acid are not abundant in publicly available literature, a significant body of research on its parent compound, corosolic acid, provides a strong foundation for its therapeutic development. Corosolic acid has demonstrated a wide range of pharmacological activities, including anti-diabetic, anti-cancer, anti-inflammatory, and neuroprotective effects. maxapress.comguidechem.comfrontiersin.org The acetylation at the C-2 position in this compound is a strategic chemical modification that could potentially enhance the therapeutic properties of the parent molecule.

The anti-diabetic effects of corosolic acid, often referred to as a "plant-derived insulin (B600854)," are particularly noteworthy. nih.gov It has been shown to improve insulin sensitivity and regulate blood sugar levels. guidechem.com The development of derivatives is a key strategy to overcome limitations of natural products, such as in vitro toxicity and poor pharmacokinetic properties. nih.gov For instance, a study on corosolic acid derivatives identified a compound, H26, with significantly enhanced hypoglycemic effects and reduced toxicity compared to the parent compound. nih.gov This highlights the potential of modifications like acetylation to create a more potent and safer therapeutic candidate.

In the realm of oncology, corosolic acid has been shown to induce apoptosis in cancer cells and inhibit their migration and invasion. maxapress.com Triterpenoids, as a class, are recognized for their cytotoxic properties against various cancer cell lines. researchgate.net The structural modification in this compound could lead to improved activity against specific cancer types or enhanced ability to overcome drug resistance mechanisms.

Furthermore, the anti-inflammatory properties of corosolic acid, demonstrated by its ability to suppress pro-inflammatory cytokines, offer another avenue for therapeutic application. maxapress.comfrontiersin.org Chronic inflammation is a hallmark of numerous diseases, and a potent anti-inflammatory agent with a favorable safety profile is of great clinical interest. frontiersin.org The acetyl group in this compound may alter its interaction with inflammatory pathway targets, potentially leading to increased efficacy.

The neuroprotective potential of triterpenoids is also an emerging area of research. explorationpub.com Compounds like asiatic acid have shown promise in mitigating neurodegeneration through antioxidant and anti-inflammatory mechanisms. explorationpub.com In silico studies on corosolic acid have suggested its potential in preventing the protein aggregation associated with Alzheimer's disease. emerald.com Leveraging these findings, preclinical studies on this compound could be designed to investigate its efficacy in models of neurodegenerative diseases.

Challenges and Opportunities in the Translational Path of this compound

The translation of a promising preclinical compound into a clinical therapy is a complex and challenging process, particularly for natural products and their derivatives.

Challenges:

Limited Bioavailability: A primary hurdle for many triterpenoids, including likely this compound, is poor water solubility and low bioavailability. maxapress.com This can significantly hinder its therapeutic efficacy as it may not reach the target tissues in sufficient concentrations.

Complex Synthesis and Scalability: While the parent compound, corosolic acid, can be extracted from various plant sources, the synthesis of its specific acetylated derivative, this compound, may present challenges in terms of yield, purity, and cost-effectiveness for large-scale production. biorxiv.org

Intellectual Property: Patenting unmodified natural products can be legally challenging. However, novel derivatives like this compound and their specific therapeutic applications offer a clearer path to securing intellectual property rights, which is crucial for attracting investment for further development. acs.org

Comprehensive Preclinical Testing: Before entering clinical trials, a rigorous and comprehensive preclinical evaluation is necessary. This includes detailed studies on its mechanism of action, pharmacokinetics, pharmacodynamics, and long-term toxicity, which can be time-consuming and expensive. explorationpub.com

Opportunities:

Improved Pharmacokinetics: The acetylation of corosolic acid to form this compound presents a significant opportunity to improve its pharmacokinetic profile. Acetylation can increase lipophilicity, potentially enhancing absorption and tissue distribution.

Enhanced Potency and Selectivity: Chemical modification through acetylation can lead to a derivative with higher potency and greater selectivity for its biological targets, thereby increasing its therapeutic index and reducing off-target effects. nih.gov

Leveraging Existing Knowledge: The extensive research on corosolic acid and other triterpenoids provides a valuable knowledge base that can accelerate the development of this compound. maxapress.comresearchgate.net This includes established assay systems and a foundational understanding of potential biological targets.

Advanced Drug Delivery Systems: The challenges of poor solubility and bioavailability can be addressed through innovative drug delivery technologies, such as nanoformulations, which can improve the delivery and efficacy of this compound. maxapress.com

Potential Integration with Drug Discovery and Development Pipelines

The integration of this compound into modern drug discovery and development pipelines requires a systematic approach, leveraging both traditional and cutting-edge technologies.

The initial stages involve hit identification and lead optimization . While this compound can be considered a "hit" based on the known activities of its parent compound, further optimization may be necessary. maxapress.com This involves the synthesis of a library of related derivatives with modifications to the acetyl group or other parts of the triterpenoid (B12794562) scaffold to establish a clear structure-activity relationship (SAR). mdpi.com

Target identification and validation are critical steps. For corosolic acid, the enzyme methylcrotonoyl-CoA carboxylase 1 (MCCC1) has been identified as a direct target in the context of insulin resistance. nih.gov Similar target identification studies, potentially using chemical probes derived from this compound, would be essential.

Modern drug discovery heavily relies on computational and in silico methods . rsc.org These tools can be employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its derivatives, helping to prioritize compounds with the most promising drug-like characteristics for further experimental validation. emerald.com Artificial intelligence and machine learning algorithms can also accelerate the analysis of large datasets generated during preclinical testing. cas.org

Once a lead candidate is selected, it enters preclinical development , which involves comprehensive in vitro and in vivo studies to assess its efficacy and safety. This includes testing in relevant animal models of disease. For example, to evaluate its anti-diabetic potential, its effects would be studied in diabetic mouse models. nih.gov

The chemical synthesis of the lead compound must be scalable and economically viable for clinical and commercial production. Developing a robust and efficient synthetic route for this compound is a crucial step in its integration into the development pipeline. accscience.com

Identification of Emerging Research Areas and Unexplored Biological Facets of this compound

While the known activities of corosolic acid provide a starting point, there are several emerging and unexplored areas where this compound could have significant therapeutic potential.

Metabolic Syndrome and Associated Complications: The role of corosolic acid in regulating lipid metabolism and its potential to address non-alcoholic fatty liver disease (NAFLD) is an area of growing interest. nih.govmdpi.com Given that acetyl-CoA is a central molecule in fatty acid metabolism, this compound could have unique effects on these pathways that warrant investigation. nih.govwikipedia.org

Neuroinflammation and Neurodegenerative Diseases: The anti-inflammatory properties of triterpenoids could be harnessed to combat neuroinflammation, a key pathological feature of diseases like Alzheimer's and Parkinson's. explorationpub.com Investigating the ability of this compound to cross the blood-brain barrier and modulate neuroinflammatory pathways is a promising research direction.

Synergistic Cancer Therapy: Exploring the potential of this compound as a synergistic agent in combination with existing chemotherapy drugs could lead to more effective cancer treatments with reduced side effects. nih.gov

Gut Microbiome Modulation: The gut microbiome plays a crucial role in health and disease. Investigating the impact of this compound on the composition and function of the gut microbiota could reveal novel mechanisms for its therapeutic effects, particularly in metabolic disorders.

Cardioprotective Effects: Given the link between inflammation, metabolic dysfunction, and cardiovascular disease, the potential cardioprotective effects of this compound represent an important and underexplored area of research.

Concluding Perspectives on the Academic and Research Trajectory of this compound

This compound stands at an early but promising stage of its research and development trajectory. The extensive body of knowledge on its parent compound, corosolic acid, provides a strong rationale for its further investigation. The strategic acetylation at the C-2 position offers the potential for improved pharmacokinetic and pharmacodynamic properties, addressing some of the inherent challenges of natural product drug development.

The future academic and research focus should be on a systematic and rigorous preclinical evaluation of this compound. This includes direct comparative studies with corosolic acid to clearly delineate the advantages conferred by the acetyl group. Key research priorities should include:

Comprehensive in vitro and in vivo studies to confirm and characterize its anti-diabetic, anti-cancer, anti-inflammatory, and neuroprotective activities.

Detailed pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

Elucidation of its precise mechanism of action and identification of its molecular targets.

Development of scalable and cost-effective synthetic methods.

Exploration of its potential in emerging therapeutic areas such as metabolic syndrome and neurodegenerative diseases.

The path from a promising natural product derivative to a clinically approved drug is long and arduous. However, the potential of this compound, built upon the solid foundation of its natural precursor, makes it a compelling candidate for continued academic and industrial research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock its full therapeutic potential and translate this natural compound into a valuable medicine for the future.

Q & A

Basic: What are the standard analytical methods for identifying and quantifying 2-<i>O</i>-Acetylcorosolic acid in plant extracts?

Methodological Answer:

The identification and quantification of 2-<i>O</i>-Acetylcorosolic acid (C32H50O5, CAS 130289-37-1) typically involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (LC-MS) is widely used due to its specificity for triterpenoids. For quantification, calibration curves using purified standards are essential. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) confirms structural identity, particularly distinguishing the acetyl group at the C-2 position .

Basic: How can researchers isolate 2-<i>O</i>-Acetylcorosolic acid from natural sources with high purity?

Methodological Answer:

Isolation protocols often employ solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning (e.g., ethyl acetate/water). Column chromatography using silica gel or Sephadex LH-20 is standard for purification. Preparative HPLC or countercurrent chromatography (CCC) may enhance purity. Purity validation requires ≥95% by HPLC, with residual solvents quantified via Gas Chromatography (GC) .

Advanced: What experimental designs are recommended for evaluating the pharmacokinetics of 2-<i>O</i>-Acetylcorosolic acid in vivo?

Methodological Answer:

Pharmacokinetic studies should use animal models (e.g., rodents) with oral/intravenous administration. Blood samples are collected at timepoints (0–48 hr) and analyzed via LC-MS/MS. Key parameters include bioavailability (F), half-life (t1/2), and area under the curve (AUC). Tissue distribution studies require organ homogenization and extraction. Ensure compliance with ARRIVE guidelines for preclinical reproducibility .

Advanced: How can contradictory data on the antidiabetic activity of 2-<i>O</i>-Acetylcorosolic acid be resolved?

Methodological Answer:

Contradictions often arise from variability in experimental models (e.g., cell lines vs. animal models) or dosing regimens. Systematic reviews (PRISMA guidelines) and meta-analyses should assess study heterogeneity, bias (e.g., allocation concealment ), and confounding factors (e.g., purity of the compound). Dose-response studies and standardized assays (e.g., glucose uptake in L6 myotubes) improve comparability .

Advanced: What strategies optimize the synthesis of 2-<i>O</i>-Acetylcorosolic acid derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Semi-synthetic modification of corosolic acid via acetylation (acetic anhydride/pyridine) is common. For SAR, regioselective acylation at the C-2 position requires protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions. Reaction progress is monitored via TLC or LC-MS. Purity of derivatives is validated by HPLC and NMR, with bioactivity tested in parallel (e.g., α-glucosidase inhibition assays) .

Basic: What in vitro models are suitable for preliminary screening of 2-<i>O</i>-Acetylcorosolic acid’s anticancer activity?

Methodological Answer:

Common models include:

- Cell viability assays : MTT or resazurin reduction in cancer cell lines (e.g., MCF-7, HepG2).

- Apoptosis assays : Flow cytometry with Annexin V/PI staining.

- Migration inhibition : Scratch/wound-healing assays.

Include positive controls (e.g., doxorubicin) and validate results across ≥3 biological replicates. Statistical analysis (ANOVA with post-hoc tests) must account for multiple comparisons .

Advanced: How can researchers address the low solubility of 2-<i>O</i>-Acetylcorosolic acid in pharmacological studies?

Methodological Answer:

Solubility enhancement strategies include:

- Nanocarriers : Liposomes or polymeric nanoparticles (e.g., PLGA) prepared via solvent evaporation.

- Cosolvents : Use of DMSO/PEG-400 in aqueous buffers (≤0.1% v/v to avoid cytotoxicity).

- Cyclodextrin inclusion complexes : Characterized by phase-solubility studies and DSC.

Bioavailability improvements must be validated in pharmacokinetic studies .

Advanced: What statistical approaches are appropriate for analyzing dose-dependent effects in 2-<i>O</i>-Acetylcorosolic acid studies?

Methodological Answer:

Dose-response data should be fitted to nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism). Calculate EC50/IC50 values with 95% confidence intervals. For multi-group comparisons, use mixed-effects models to account for inter-experiment variability. Report effect sizes (e.g., Cohen’s <i>d</i>) and power analysis to justify sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.